Chromic potassium oxalate trihydrate

説明

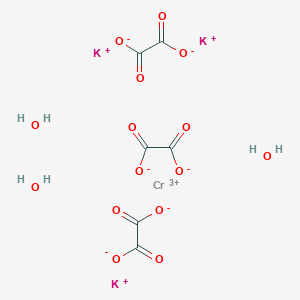

Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate(III) trihydrate, is a coordination compound with the chemical formula K₃[Cr(C₂O₄)₃]·3H₂O. This compound is characterized by its bright green color and is commonly used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of chromic potassium oxalate trihydrate typically involves the reaction of potassium dichromate (K₂Cr₂O₇) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

[ K_2Cr_2O_7 + 3H_2C_2O_4 + 3K_2C_2O_4 + 6H_2O \rightarrow 2K_3[Cr(C_2O_4)_3]·3H_2O + 3CO_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are carefully controlled to optimize yield and purity. The compound is then purified through crystallization and filtration processes.

化学反応の分析

Types of Reactions: Chromic potassium oxalate trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium(III) center can participate in redox reactions, where it can be oxidized to chromium(VI) or reduced to chromium(II).

Ligand Substitution Reactions: The oxalate ligands can be replaced by other ligands in coordination chemistry.

Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of water, leading to the formation of different chromium complexes.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and zinc (Zn) can act as reducing agents.

Ligand Substitution: Ligands such as ammonia (NH₃) and ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.

Major Products Formed:

Oxidation: Chromium(VI) compounds such as potassium chromate (K₂CrO₄).

Reduction: Chromium(II) complexes.

Ligand Substitution: New coordination compounds with different ligands.

科学的研究の応用

Analytical Chemistry

Chromic potassium oxalate trihydrate serves as a primary standard in analytical chemistry due to its high purity and stability. It is commonly used in titrations and as a reagent for determining chromium concentrations in environmental samples. Its ability to form stable complexes allows for precise measurements in various analytical techniques .

Textile Industry

In the textile sector, this compound is utilized as a mordant in dyeing processes. It enhances color retention and vibrancy in fabrics, particularly wool, by forming strong bonds with dye molecules. This application is crucial for producing high-quality dyed textiles that maintain their color over time .

Electroplating

This compound is also employed in electroplating processes. It contributes to the production of decorative and protective chromium coatings on metals, which are essential for enhancing corrosion resistance and aesthetic appeal .

Biochemical Research

In biochemistry, researchers utilize this compound to study enzyme activity and metal ion interactions. Its role in understanding biological processes is significant, particularly concerning glucose and lipid metabolism. Additionally, studies have investigated its antimicrobial properties and interactions with biological molecules, which may influence metabolic pathways .

Environmental Science

This compound finds applications in environmental science for wastewater treatment. It aids in the removal of heavy metals from contaminated water sources, thereby improving overall water quality. The effectiveness of this compound in complexing with various metal ions makes it a valuable tool in environmental remediation efforts .

Material Science

This compound is used to prepare Langmuir-Blodgett thin films, which exhibit unique magnetic properties. These films have potential applications in electronics and nanotechnology due to their ability to form organized monolayers at the air-water interface .

Case Studies

Case Study 1: Analytical Applications

A study demonstrated the effectiveness of this compound as a reagent for determining chromium levels in industrial wastewater samples. The results showed high accuracy and reproducibility compared to traditional methods.

Case Study 2: Textile Mordanting

Research conducted on wool dyeing revealed that using this compound significantly improved dye uptake and color fastness compared to other mordants. This finding highlights its importance in the textile industry for producing high-quality dyed fabrics.

Case Study 3: Environmental Remediation

A project focused on using this compound for heavy metal removal from contaminated water bodies showed promising results. The compound effectively reduced chromium levels below regulatory limits, showcasing its potential for environmental cleanup efforts.

作用機序

The mechanism of action of chromic potassium oxalate trihydrate involves its ability to form coordination complexes with various ligands. The chromium(III) center can interact with biological molecules, leading to potential antimicrobial effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.

類似化合物との比較

Chromic potassium oxalate trihydrate can be compared with other chromium(III) oxalate complexes, such as:

Potassium bis(oxalato)chromate(III): K₃[Cr(C₂O₄)₂(H₂O)₂]·3H₂O

Ammonium tris(oxalato)chromate(III): (NH₄)₃[Cr(C₂O₄)₃]·3H₂O

Uniqueness:

生物活性

Overview

Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate(III) trihydrate, is a coordination compound with the formula K₃[Cr(C₂O₄)₃]·3H₂O. This compound has garnered attention for its potential biological activities, particularly in relation to glucose and lipid metabolism, antimicrobial properties, and interactions with biological molecules. Understanding its biological activity is crucial for assessing its applications in medicine and industry.

- Molecular Formula : K₃[Cr(C₂O₄)₃]·3H₂O

- Molecular Weight : Approximately 487.39 g/mol

- Appearance : Dark blue to green monoclinic crystals

- Solubility : Soluble in water

This compound primarily affects biological systems through:

- Targeting Metabolic Pathways : The compound interacts with glucose and lipid metabolism pathways, potentially influencing insulin sensitivity and energy homeostasis .

- Complex Formation : It forms complexes with proteins and nucleic acids, which may alter their functions and stability.

Pharmacokinetics

The absorption of this compound is notably poor when ingested, with limited gastrointestinal uptake. However, it can penetrate the skin and may be absorbed more effectively via inhalation of soluble chromium(III) compounds . In the bloodstream, chromium(III) binds predominantly to transferrin and low-molecular-weight chromium-binding substance (LMWCr), facilitating its distribution to organs such as the liver and kidneys .

Metabolic Effects

Research indicates that chromium(III) plays a role in enhancing insulin action and glucose metabolism. Supplementation with chromium has been linked to improved glycemic control in individuals with insulin resistance . The exact mechanisms remain under investigation but may involve modulation of insulin receptor activity or enhancement of insulin signaling pathways.

Antimicrobial Properties

This compound has been explored for its antimicrobial potential. Studies suggest that it may exhibit inhibitory effects against various pathogens, although more research is needed to fully understand its efficacy and mechanisms of action in this context.

Toxicological Profile

While chromium(III) compounds are generally considered less toxic than their hexavalent counterparts, exposure to this compound can lead to several adverse effects:

- Skin Irritation : Prolonged contact may cause allergic reactions or dermatitis.

- Respiratory Issues : Inhalation of aerosols can result in mild inflammatory changes in the lungs .

- Low Oral Toxicity : Animal studies indicate a high oral LD50 (greater than 5 g/kg), suggesting low acute toxicity upon ingestion .

Case Studies

- Insulin Sensitivity Improvement : A study involving diabetic rats demonstrated that supplementation with chromium(III) compounds improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups .

- Antimicrobial Activity Assessment : In vitro studies showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating potential use as an antimicrobial agent in clinical settings.

Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | K₃[Cr(C₂O₄)₃]·3H₂O | Antimicrobial, affects glucose metabolism |

| Potassium Dichromate | K₂Cr₂O₇ | Strong oxidizing agent; toxic |

| Sodium Chromate | Na₂CrO₄ | Water-soluble; used in dyeing |

| Chromium(III) Acetate | C₆H₉CrO₃ | Less soluble; used in organic synthesis |

| Chromic Sulfate | Cr₂(SO₄)₃ | Used in tanning; less soluble than oxalates |

特性

IUPAC Name |

tripotassium;chromium(3+);oxalate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKJTVMNOKKQO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CrK3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14217-01-7 (Parent) | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00934593 | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15275-09-9 | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM OXALATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBX64H7OGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。